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Compound Focus: Epitinib

CAS No.: 1203902-67-3

Cat. No.: S968869

Epitinib Clinical Application Profile

The following table summarizes the core characteristics of epitinib based on the latest clinical data.

Attribute Details

Drug Name Epitinib (HMPL-813)

Mechanism of Action Oral, irreversible EGFR Tyrosine Kinase Inhibitor [1]

Key Design Feature Engineered for effective penetration of the Blood-Brain Barrier
(BBB) [1]

Recommended Phase 2 Dose 160 mg, taken orally, once daily [1]

(RP2D)

Patient Population Adults with EGFR-mutant advanced NSCLC and brain

metastases [1]

Efficacy and Safety Profile from Clinical Trials

The Phase Ib dose-expansion study provides the following key efficacy and safety data for epitinib.
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Parameter 120 mg Cohort (n=28) 160 mg Cohort (n=42)

Intracranial Objective Response Rate  42.9% 50.0%

(ORR)

Intracranial Disease Control Rate 85.7% 88.1%

(DCR)

Median Progression-Free Survival 6.7 months 8.3 months

(PFS)

Common Adverse Events (AEs) Rash, diarrhea, elevated Rash, diarrhea, elevated
ALT/AST ALT/AST

Grade =3 Adverse Events 23.3% 31.0%

¢ Clinical Evidence: Data comes from an open-label, multicenter Phase Ib study (N=72) in China. The
160 mg dose was associated with a trend toward better clinical benefit, supporting its selection as the
RP2D [1].

o Safety Management: The safety profile was generally consistent with other EGFR TKIls. Adverse
events were manageable with standard supportive care, and no new safety signals were identified [1].

Experimental Protocol for CNS-Penetrant TKI
Assessment

For drug development professionals, the following workflow outlines key experiments to characterize a

CNS-penetrant TKI like epitinib, from preclinical profiling to clinical validation.
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Diagram: Workflow for Characterizing CNS-Penetrant TKIs

Key Experimental Methodologies

¢ Preclinical Pharmacokinetic Profiling

o Transporter Assays: Determine if the compound is a substrate for efflux transporters like P-
glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) using transfected cell
lines (e.g., MDCK or LLC-PK1). A low efflux ratio predicts better BBB penetration [2].

o Brain/Plasma Ratio (Kpuu): In vivo, administer the TKI to rodents and measure free drug
concentrations in the brain and plasma at equilibrium. The unbound brain/unbound plasma
partition coefficient (Kpuu) is the most pharmacologically relevant metric for brain penetration.
For epitinib, preclinical data showed high brain distribution in tumor-bearing mice [1].

¢ In Vivo Intracranial Efficacy Models

o Orthotopic Brain Metastasis Models: Establish clinically relevant models by injecting EGFR-
mutant NSCLC cells (e.g., PC-9) into the carotid artery or left ventricle of immunodeficient mice
to form brain metastases. Treatment with the TKI begins after confirming tumor establishment
via bioluminescence imaging. This model directly tests the drug's ability to control disease in
the CNS [3].

¢ Clinical Trial Endpoints for CNS Activity
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o CNS Response Evaluation: Use Response Assessment in Neuro-Oncology (RANO) criteria
for brain metastases. Patients should undergo contrast-enhanced brain MRI at baseline and at
regular intervals (e.g., every 6-8 weeks). Key endpoints include Intracranial Objective
Response Rate (ORR-IC), Intracranial Disease Control Rate (DCR-IC), and Intracranial
Progression-Free Survival (PFS-IC) [4] [1].

o CSF/Plasma Pharmacokinetics: In early-phase trials, collect paired CSF and plasma samples
at multiple time points after drug administration to calculate the CSF/plasma concentration ratio,
which serves as a surrogate (though imperfect) for brain exposure [3] [2].

Context and Comparisons in EGFR TKI Therapy for
Brain Metastases

e Comparing Generations of EGFR TKIs: First-generation (gefitinib, erlotinib) and second-generation
(afatinib) TKIs have variable and often limited CNS penetration, which can lead to treatment failure
in the brain [4] [2] [5].

e The Osimertinib Benchmark: The third-generation TKI osimertinib was specifically designed for
improved BBB penetration and became a standard of care due to its superior CNS efficacy compared
to earlier TKls [6]. Epitinib represents another candidate aiming to address this critical need.

¢ Dose Intensity Matters for CNS Control: For EGFR TKIs with CNS activity, initiating treatment at
the full, recommended dose is critical. A retrospective study on afatinib showed that patients with
brain metastases who started at 40 mg had significantly longer progression-free survival than those
starting at a reduced 30 mg dose [7]. This underscores the importance of maintaining dose intensity
for CNS disease control, even while managing toxicity.

Conclusion for Researchers

Epitinib is a promising therapeutic candidate for a patient population with high unmet needs—those with
EGFR-mutant NSCLC and brain metastases. Its design rationale and early clinical data suggest it

achieves meaningful CNS exposure and efficacy.

The experimental framework provided can be applied to evaluate other investigational CNS-penetrant
therapies. The field continues to advance with strategies like combination regimens (e.g., osimertinib with

chemotherapy) and novel agents like amivantamab showing further improved outcomes for high-risk patients

[6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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